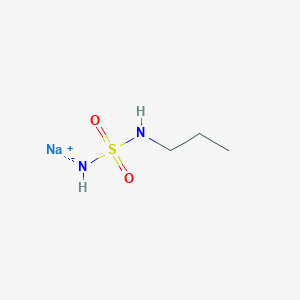

N-Propyl-sulfamide sodium salt

CAS No.: 1642873-03-7

Cat. No.: VC5481021

Molecular Formula: C3H9N2NaO2S

Molecular Weight: 160.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1642873-03-7 |

|---|---|

| Molecular Formula | C3H9N2NaO2S |

| Molecular Weight | 160.17 |

| IUPAC Name | sodium;propylsulfamoylazanide |

| Standard InChI | InChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1 |

| Standard InChI Key | AESNHQGBBHYMGZ-UHFFFAOYSA-N |

| SMILES | CCCNS(=O)(=O)[NH-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Designations

N-Propyl-sulfamide sodium salt is systematically named sodium propylsulfamoylazanide under IUPAC nomenclature. Its structure consists of a propane chain linked to a sulfamoyl group, with a sodium ion counterbalancing the negative charge on the sulfamoyl nitrogen . The compound’s Standard InChI key is InChI=1S/C3H9N2O2S.Na/c1, reflecting its atomic connectivity and stereochemistry.

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1642873-03-7 | |

| Molecular Formula | ||

| Molecular Weight | 160.17 g/mol | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Codes | P261, P305+P351+P338 |

Synthesis and Optimization Strategies

Conventional Alkali-Mediated Synthesis

The most documented route involves reacting N-propylsulfamide with potassium tert-butoxide (tBuOK) in DMSO at 20–30°C, followed by the addition of 5-(4-bromophenyl)-4,6-dichloropyrimidine . This method achieves yields up to 89% under optimized conditions . The sodium salt forms intermediately, facilitating nucleophilic substitution reactions crucial for pyrimidine derivatives.

Lithium Amide-Based Approaches

Alternative protocols utilize lithium amide in DMSO at 20–25°C, which enhances reaction rates through stronger deprotonation . For example, combining N-propylsulfamide (7.23 mol) with lithium amide (13.15 mol) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (6.57 mol) in DMSO yields intermediates for antiviral agents after 2–6 hours . This method emphasizes temperature control, as exceeding 25°C leads to byproduct formation.

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield | Source |

|---|---|---|---|

| tBuOK/DMSO | 20–30°C, 5–6 hours | 89% | |

| Lithium amide/DMSO | 20–25°C, 2–6 hours | 70.48% | |

| Sodium hydride/DMF | 10–15°C, 8 hours | 85% |

Purification and Isolation

Post-reaction workup typically involves acidification with citric acid to pH 4–5, precipitating the product . Recrystallization from methanol or ethyl acetate enhances purity to >98%, as verified by HPLC .

Pharmaceutical and Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume